molecular formula C7H2BrClF4 B1521466 3-Bromo-2-chloro-5-fluorobenzotrifluoride CAS No. 1027511-98-3

3-Bromo-2-chloro-5-fluorobenzotrifluoride

Cat. No. B1521466
M. Wt: 277.44 g/mol
InChI Key: IDLATXCEGJUIRI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluorobenzotrifluoride is a halogenated hydrocarbon . It is commonly used in the preparation of functionalized arylmanganese compounds .


Synthesis Analysis

While specific synthesis methods for 3-Bromo-2-chloro-5-fluorobenzotrifluoride were not found, it is known that similar compounds are used in the preparation of poly (arylene ether)s (PAEs) .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-chloro-5-fluorobenzotrifluoride is C7H2BrClF4 . Its InChI code is 1S/C7H2BrClF4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H .


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-5-fluorobenzotrifluoride has a molecular weight of 277.44 . It is a liquid at room temperature . The density of this compound is 1.511 g/mL at 25 °C .

Scientific Research Applications

Luminescent Properties of Lanthanide Complexes

Research by Monteiro et al. (2015) explored the impact of various halogenated ligands, including fluorobenzoates and chlorobenzoates, on the luminescent and structural properties of europium(III), gadolinium(III), and terbium(III) complexes. This study highlights the role of halogens in altering the chemical environment around the europium(III) ion, thereby affecting the luminescence properties of these complexes. Although the specific compound 3-Bromo-2-chloro-5-fluorobenzotrifluoride was not directly studied, the research provides insight into how halogen substitutions can influence the physical chemistry of related compounds (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Intramolecular Arylthiolations

Sahoo et al. (2012) demonstrated the use of Cu(I) and Pd(II) catalysts in the regioselective intramolecular arylthiolation of 2-halo aryl thioureas, including those with fluoro and chloro groups. This process facilitates the formation of C–S linkages, leading to the synthesis of 2-aminobenzothiazoles. The study provides a foundation for understanding how halogenated compounds, similar to 3-Bromo-2-chloro-5-fluorobenzotrifluoride, can undergo catalytic transformations to form structurally complex molecules (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Fluoroform-Derived Reagents in Trifluoromethylation

Lishchynskyi et al. (2013) explored the use of fluoroform-derived CuCF3 for the trifluoromethylation of aryl and heteroaryl halides, including chloroarenes. This research demonstrates the potential of using halogenated compounds as substrates for trifluoromethylation, leading to the synthesis of benzotrifluorides. The study might provide insights into the reactivity and potential applications of compounds like 3-Bromo-2-chloro-5-fluorobenzotrifluoride in synthetic chemistry (Lishchynskyi, Novikov, Martín, Escudero‐Adán, Novák, & Grushin, 2013).

Safety And Hazards

3-Bromo-2-chloro-5-fluorobenzotrifluoride is considered hazardous. It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLATXCEGJUIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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